Product packaging for Valeronitrile, 4-benzoyl-(Cat. No.:CAS No. 38425-80-8)

Valeronitrile, 4-benzoyl-

Cat. No.: B12689507
CAS No.: 38425-80-8
M. Wt: 187.24 g/mol
InChI Key: IMOJZELJZGDLMZ-UHFFFAOYSA-N
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Description

Contextualization within Nitrile and Ketone Chemical Landscapes

The chemical behavior of Valeronitrile (B87234), 4-benzoyl- is dictated by the interplay of its nitrile and ketone components.

The Nitrile Group: The cyano (-C≡N) group is a hallmark of nitriles. This functional group is highly versatile in organic synthesis. The triple bond and the electronegative nitrogen atom allow the nitrile group to undergo a variety of transformations. It can be hydrolyzed to form carboxylic acids or amides, or reduced to produce primary amines. This versatility makes nitriles crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. researchgate.net

The Ketone Group: The benzoyl group is an aromatic ketone. The carbonyl function (C=O) within the ketone is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The adjacent phenyl group influences its reactivity and allows for reactions on the aromatic ring. Ketones are fundamental building blocks in organic chemistry, participating in reactions like aldol (B89426) condensations, Wittig reactions, and various reduction and oxidation processes.

The presence of both groups in Valeronitrile, 4-benzoyl-, specifically as a γ-ketonitrile (where the ketone is on the gamma carbon relative to the nitrile), allows for unique intramolecular reactions to form cyclic compounds, such as substituted pyridines or pyrrolidines, which are common scaffolds in medicinal chemistry.

Significance as a Synthetic Intermediate in Organic Chemistry

The primary significance of Valeronitrile, 4-benzoyl- lies in its role as a synthetic intermediate. Ketonitriles, particularly γ-ketonitriles, are valuable precursors for a range of more complex molecules. georgiasouthern.eduipc.ac.cn

The dual functionality allows for sequential or one-pot reactions targeting either the nitrile or the ketone. For instance:

Reduction and Cyclization: The ketone can be selectively reduced to a hydroxyl group, forming a γ-hydroxynitrile. These intermediates are known to undergo intramolecular cyclization upon hydrolysis of the nitrile group to yield chiral γ-lactones, which have various biological applications. georgiasouthern.edu

Formation of Heterocycles: γ-Ketonitriles are key starting materials for synthesizing heterocyclic compounds. Through reactions like the Stetter reaction, which involves the 1,4-conjugate addition of an aldehyde, various 1,4-bifunctional compounds can be produced. irapa.org They can also be used in multicomponent reactions to build complex molecular libraries efficiently. mdpi.com

Radical Reactions: Modern synthetic methods have explored the use of radical reactions to form γ-ketonitriles. Metal-free processes can functionalize the unactivated C(sp³)–H bonds of simple alkyl nitriles with vinylarenes to construct the γ-ketonitrile framework, highlighting an atom-economical approach to this class of compounds. ipc.ac.cn

Overview of Academic Research Trajectories for Aryl Nitriles and Valeronitrile Derivatives

The research trajectories for compounds related to Valeronitrile, 4-benzoyl- are diverse and have evolved significantly over time.

Aryl Nitriles: This broad class of compounds, which includes the benzoyl moiety, is a cornerstone of industrial and academic chemistry. Initially synthesized through classical methods like the Sandmeyer and Rosenmund–von Braun reactions, modern research focuses on developing more efficient and environmentally benign synthetic routes. researchgate.netnih.gov Transition metal-catalyzed cyanation reactions have become a major area of research, offering high yields and broad substrate scope. nih.gov Aryl nitriles are ubiquitous as intermediates in the synthesis of pharmaceuticals, dyes, agrochemicals, and functional materials. mdpi.com Recent studies even explore their transformation via the cleavage of the highly stable C-CN bond to create new molecular scaffolds.

Ketonitriles and Valeronitrile Derivatives: Research on ketonitriles has focused heavily on their utility as multifunctional building blocks. nih.govrsc.orgresearchgate.net Recent reviews highlight their role in cascade and domino reactions to produce a wide array of cyclic and heterocyclic compounds, which are often scaffolds for biologically active molecules. nih.govrsc.org Specific derivatives of valeronitrile have been investigated for their pharmacological potential. For example, various substituted 2-phenyl-valeronitrile derivatives have been patented for their activity as calcium antagonists and for treating cardiac arrhythmias. This indicates a strong research trend towards discovering new therapeutic agents based on the valeronitrile core structure.

The development of biocatalytic methods is another emerging research avenue. Enzymes like ketoreductases are being used for the stereoselective reduction of prochiral γ-ketonitriles to produce enantiomerically pure γ-hydroxy nitriles, which are valuable chiral building blocks. georgiasouthern.edu This push towards biocatalysis aligns with the broader chemical industry's goal of developing more sustainable and selective synthetic processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B12689507 Valeronitrile, 4-benzoyl- CAS No. 38425-80-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38425-80-8

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-methyl-5-oxo-5-phenylpentanenitrile

InChI

InChI=1S/C12H13NO/c1-10(6-5-9-13)12(14)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6H2,1H3

InChI Key

IMOJZELJZGDLMZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#N)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Advanced Strategies for Valeronitrile, 4 Benzoyl and Analogues

Classical Approaches in Nitrile Synthesis Applied to Valeronitrile (B87234) Frameworks

Traditional methods for nitrile synthesis remain relevant for the preparation of valeronitrile and its precursors. These approaches often involve simple, robust reactions that are well-established in the chemical literature.

Cyanide-based Alkylation Reactions

A primary and straightforward method for the synthesis of aliphatic nitriles like valeronitrile is the nucleophilic substitution of an alkyl halide with a cyanide salt. This reaction, a variation of the Kolbe Nitrile Synthesis, is effective for producing nitriles from readily available starting materials. algoreducation.com For instance, the reaction of 1-chlorobutane (B31608) with sodium cyanide can yield valeronitrile.

The reaction proceeds via an SN2 mechanism, where the cyanide ion acts as a nucleophile, displacing the chloride ion from the primary alkyl halide. The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) being preferred to solvate the cation of the cyanide salt and increase the nucleophilicity of the cyanide anion.

A typical procedure involves dissolving sodium cyanide in a suitable solvent and then adding the alkyl halide, often with heating to accelerate the reaction. youtube.com The progress of the reaction can be monitored by techniques such as gas chromatography. Upon completion, the product is typically isolated by distillation.

ReactantReagentProduct
1-ChlorobutaneSodium CyanideValeronitrile
1-BromobutaneSodium CyanideValeronitrile

This table illustrates the reactants and reagents in cyanide-based alkylation reactions to produce Valeronitrile.

Dehydration Reactions of Aldoximes and Primary Amides

The dehydration of primary amides and aldoximes represents another classical and widely used approach for nitrile synthesis. researchgate.net These methods provide an alternative to cyanide-based routes, which can be advantageous due to the high toxicity of cyanide salts.

Valeronitrile can be synthesized through the dehydration of valeramide. chemicalbook.com This transformation can be achieved using a variety of dehydrating agents, with common examples including phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O). The reaction involves the elimination of a molecule of water from the primary amide to form the corresponding nitrile.

Similarly, the dehydration of aldoximes, formed from the reaction of an aldehyde with hydroxylamine (B1172632), provides a pathway to nitriles. researchgate.net For the synthesis of valeronitrile, valeraldehyde (B50692) would first be reacted with hydroxylamine to form valeraldehyde oxime. Subsequent dehydration of the oxime, often catalyzed by acids or other reagents, yields valeronitrile.

Starting MaterialIntermediateProductDehydrating Agent Examples
ValeraldehydeValeraldehyde OximeValeronitrileAcetic Anhydride, Trifluoroacetic Anhydride
Valeramide-ValeronitrilePhosphorus Pentoxide, Thionyl Chloride

This table outlines the dehydration reaction pathways to synthesize Valeronitrile.

Hydrocyanation and Ammoxidation Processes for Nitrile Generation

Hydrocyanation and ammoxidation are large-scale industrial processes that are primarily used for the production of simple nitriles. While not typically employed for the direct laboratory synthesis of a specific compound like valeronitrile, the principles of these reactions are fundamental to nitrile chemistry.

Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a carbon-carbon double or triple bond. wikipedia.org This reaction is often catalyzed by transition metal complexes, particularly those of nickel. researchgate.net For example, the hydrocyanation of butene could theoretically lead to valeronitrile. However, controlling the regioselectivity of the addition to terminal alkenes can be challenging. The process is of immense industrial importance for the synthesis of adiponitrile (B1665535) from butadiene. researchgate.net

Ammoxidation is a gas-phase reaction that converts hydrocarbons to nitriles using ammonia (B1221849) and oxygen, typically over a solid catalyst at high temperatures. wikipedia.org This process is the primary industrial method for producing acrylonitrile (B1666552) from propene and benzonitrile (B105546) from toluene (B28343). wikipedia.orgmedcraveonline.com The reaction proceeds through a complex mechanism involving the oxidation of the hydrocarbon and subsequent reaction with ammonia. While highly efficient for large-scale production, ammoxidation lacks the selectivity for the synthesis of more complex nitriles like 4-benzoylvaleronitrile on a laboratory scale.

Specific Synthetic Pathways to Valeronitrile, 4-benzoyl- and Structurally Related Compounds

The synthesis of Valeronitrile, 4-benzoyl- and its analogues requires more specialized methods that allow for the introduction of the benzoyl group at the 4-position of the valeronitrile backbone.

Reactions Involving Benzoyl Chloride with Valeronitrile Precursors

A plausible and direct approach to introduce the benzoyl group is through a Friedel-Crafts acylation or a related reaction using benzoyl chloride as the acylating agent. researchgate.netchemijournal.com

One strategy could involve the Friedel-Crafts acylation of a suitable aromatic precursor that already contains a nitrile or a precursor to the nitrile group. However, a more direct approach for aliphatic systems would involve the reaction of benzoyl chloride with an organometallic derivative of a valeronitrile precursor.

For instance, a Grignard reagent or an organolithium reagent could be prepared from a halogenated valeronitrile precursor. This organometallic species could then react with benzoyl chloride to form the desired ketone. It is important to note that Grignard reagents can react with the nitrile group itself, so careful control of reaction conditions or the use of a protecting group for the nitrile may be necessary.

Alternatively, the reaction of benzoyl chloride with an enolate derived from valeronitrile could be considered. However, the acidity of the protons alpha to the nitrile group would need to be sufficient for deprotonation to occur.

Valeronitrile PrecursorReagent 1Reagent 2Product
4-ChlorovaleronitrileMagnesiumBenzoyl ChlorideValeronitrile, 4-benzoyl-
4-Bromovaleronitrilen-ButyllithiumBenzoyl ChlorideValeronitrile, 4-benzoyl-

This table presents potential reaction pathways for the synthesis of Valeronitrile, 4-benzoyl- using Benzoyl Chloride.

Metal-Catalyzed Transformations in the Synthesis of Benzonitrile and Valeronitrile Derivatives

Modern synthetic organic chemistry heavily relies on metal-catalyzed reactions to achieve high efficiency, selectivity, and functional group tolerance. nih.gov These methods are highly applicable to the synthesis of complex molecules like Valeronitrile, 4-benzoyl-.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings, are powerful tools for forming carbon-carbon bonds. snnu.edu.cn For the synthesis of 4-benzoylvaleronitrile, a strategy could involve the coupling of an organometallic derivative of valeronitrile with a benzoyl-containing electrophile, or vice versa.

For example, a boronic acid derivative of valeronitrile could be coupled with benzoyl chloride under palladium catalysis. Alternatively, a zinc derivative of valeronitrile could be coupled with benzoyl chloride in a Negishi-type reaction.

Furthermore, metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of unactivated C-H bonds. A hypothetical route could involve the direct, metal-catalyzed acylation of a C-H bond in valeronitrile with benzoyl chloride, although achieving the desired regioselectivity at the 4-position would be a significant challenge.

Recent advancements have also focused on the development of novel catalytic systems for nitrile synthesis itself. For instance, metal-catalyzed decarboxylative cyanation of aliphatic carboxylic acids provides a modern and sustainable route to alkylnitriles. nih.gov

Coupling PartnersCatalyst System (Example)Reaction TypeProduct
4-(dihydroxyboryl)valeronitrile and Benzoyl ChloridePd(PPh₃)₄, baseSuzuki CouplingValeronitrile, 4-benzoyl-
4-(chlorozincio)valeronitrile and Benzoyl ChloridePdCl₂(dppf)Negishi CouplingValeronitrile, 4-benzoyl-

This table illustrates the application of metal-catalyzed transformations in the synthesis of Valeronitrile, 4-benzoyl-.

Radical-Mediated Synthetic Strategies

Radical reactions offer unique pathways for bond formation and have become a cornerstone of modern organic synthesis, including the preparation of nitriles. nih.gov These methods often proceed under mild conditions and exhibit high functional group tolerance.

The synthesis of nitriles through radical pathways often involves the generation of a carbon-centered radical which then undergoes cyanation, or the addition of a cyano-containing radical to an unsaturated system. The cyano group itself can act as a radical acceptor in cascade reactions, enabling the construction of complex carbocyclic and heterocyclic structures. rsc.org

A key principle in designing these reactions is the controlled generation of the desired radical species. This can be achieved through the use of radical initiators, photoredox catalysis, or transition metal-mediated processes. digitellinc.com For the synthesis of γ-keto nitriles, a strategy could involve the radical addition of a cyanoalkyl radical to an α,β-unsaturated ketone. Alternatively, a radical could be generated at the γ-position of a ketone precursor, followed by trapping with a cyanide source. The success of these reactions hinges on managing the reactivity of the radical intermediates to favor the desired bond formation over competing pathways. acs.org

Azo compounds, such as Azobisisobutyronitrile (AIBN) and its analogues, are widely used as thermal initiators to generate free radicals for polymerization and other radical-mediated transformations. researchgate.net 2,2'-Azobis(2,4-dimethylvaleronitrile), also known as AMVN, is a lipophilic azo initiator that decomposes upon heating to produce two 2-cyano-2-propyl radicals and nitrogen gas. rsc.orggoogle.com

AMVN is noted for its lower decomposition temperature compared to AIBN, with a 10-hour half-life decomposition temperature of 51°C in toluene. fujifilm.com This property allows for radical initiation under milder thermal conditions. These initiators can be used to generate cyanoalkyl radicals that add to alkenes or alkynes. researchgate.net In the context of synthesizing Valeronitrile, 4-benzoyl-, a radical generated from an azo initiator could abstract a hydrogen atom from a suitable precursor to generate a carbon-centered radical, which could then be cyanated. Alternatively, azo compounds themselves can sometimes serve as the source of the cyano group in certain transformations. researchgate.net

Table 3: Properties of 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)

PropertyValue
SynonymsADVN, V-65
CAS Number4419-11-8. fujifilm.com
Molecular FormulaC₁₄H₂₄N₄. fujifilm.com
10-hour half-life decomposition temp.51°C (in toluene). fujifilm.com
SolubilitySoluble in organic solvents (toluene, methanol, acetone); insoluble in water. fujifilm.com

Organic peroxides, particularly Benzoyl Peroxide (BPO), are common initiators for free-radical reactions. youtube.comresearchgate.net Upon heating, BPO decomposes to form benzoyloxy radicals, which can then lose carbon dioxide to generate phenyl radicals. youtube.com These highly reactive radicals can initiate chain reactions by abstracting hydrogen atoms from substrates, thereby generating new carbon-centered radicals.

In the synthesis of nitriles, peroxide-initiated radical reactions can be employed to functionalize C-H bonds. acs.org For example, the radical generated from an alkyl nitrile by hydrogen abstraction can add to an alkene. This strategy has been used in the hydroxycyanoalkylation of alkenes, which can lead to the formation of γ-butyrolactones, structural relatives of γ-keto nitriles. acs.org The combination of transition metals and peroxides can facilitate the generation of carbon-centered radicals and their subsequent reactions. While specific examples for Valeronitrile, 4-benzoyl- are scarce, the general methodology of using benzoyl peroxide to initiate the radical functionalization of a suitable ketone or alkene precursor represents a viable synthetic route. researchgate.net

Phase-Transfer Catalysis in Valeronitrile Derivative Synthesis

Phase-Transfer Catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This technique is particularly advantageous for the synthesis of valeronitrile derivatives as it can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions and less expensive reagents, such as aqueous sodium or potassium hydroxide (B78521) as the base.

The core of PTC involves a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports an anion (e.g., a carbanion) from the aqueous phase into the organic phase. Once in the organic phase, the anion is poorly solvated and highly reactive, enabling it to react with the organic substrate. nii.ac.jp For the synthesis of valeronitrile derivatives, a common strategy involves the C-alkylation of a phenylacetonitrile (B145931) precursor.

Under PTC conditions, a strong base in the aqueous phase deprotonates the benzylic carbon of the phenylacetonitrile. The phase-transfer catalyst then shuttles the resulting carbanion into the organic phase, where it undergoes a nucleophilic substitution reaction with an alkyl halide to form the desired valeronitrile skeleton. A significant advantage of PTC in this context is the high selectivity for mono-alkylation that can be achieved by carefully controlling reaction conditions, thus minimizing the formation of dialkylated byproducts. nii.ac.jp Both liquid-liquid PTC (L-L PTC) and solid-liquid PTC (S-L PTC) can be employed, with S-L PTC sometimes offering benefits such as increased reaction rates and higher selectivity. nii.ac.jp

Parameter Description Significance in Valeronitrile Synthesis
Catalyst Quaternary ammonium salts (e.g., TBAB, Aliquat 336) or phosphonium salts.Transports the nitrile carbanion from the aqueous/solid phase to the organic phase for alkylation.
Solvent System Biphasic system, typically water and a nonpolar organic solvent (e.g., toluene, dichloromethane).Separates the base/nucleophile source from the organic substrate.
Base Concentrated aqueous solution of NaOH or KOH; or solid K₂CO₃.Generates the reactive carbanion from the phenylacetonitrile precursor.
Alkylating Agent Alkyl halides (e.g., n-bromopropane).Provides the alkyl chain to be added to the nitrile precursor.
Temperature Often controllable from room temperature to moderate heating.Allows for optimization of reaction rate while minimizing side reactions.
Stirring Rate Vigorous stirring is crucial.Maximizes the interfacial area between the phases, which is critical for the transfer step. nih.gov

Sonocatalytic Approaches in Phenylvaleronitrile Synthesis

Sonocatalysis, the application of ultrasonic irradiation to accelerate catalyzed reactions, has emerged as an effective strategy for enhancing the synthesis of phenylvaleronitrile derivatives. This technique is often combined with phase-transfer catalysis in a solvent-free system, presenting an environmentally benign alternative to traditional methods. The primary effect of ultrasound in these biphasic systems is the creation of extremely fine emulsions, which dramatically increases the interfacial area between the aqueous and organic phases and enhances the mass transfer of reagents. acs.orglibretexts.org

A kinetic study on the synthesis of 2-phenylvaleronitrile (B1604636) (PVN) via the selective C-alkylation of benzyl (B1604629) cyanide (BC) with n-bromopropane (BP) highlights the benefits of this approach. The reaction was successfully carried out using aqueous potassium hydroxide (KOH) as the base and tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst under 300W ultrasonic irradiation. acs.org

The research systematically investigated the influence of various parameters on the reaction rate, including:

Agitation speed

Catalyst and KOH concentration

Reactant concentrations

Volume of water

Ultrasonic frequency and temperature

The findings demonstrated that the ultrasonic-assisted PTC method significantly increased the reaction rate compared to silent (non-sonicated) reactions under identical conditions. The experimental data were consistent with an interfacial mechanism, where the reaction occurs at the boundary between the two immiscible phases. acs.orglibretexts.org

Parameter Effect on Reaction Rate Rationale
Ultrasonic Irradiation Significant increaseCreates a micro-emulsion, drastically increasing the interfacial surface area for the catalyst to act. acs.org
Catalyst Concentration Increases up to an optimum levelHigher catalyst concentration facilitates more efficient transfer of the carbanion into the organic phase.
KOH Concentration Increases with concentrationHigher base concentration leads to faster generation of the benzyl cyanide carbanion.
Temperature Increases with temperatureFollows typical kinetic behavior where higher temperature provides more energy for the reaction to proceed.

Derivatization and Functionalization Strategies of the Valeronitrile, 4-benzoyl- Skeleton

The Valeronitrile, 4-benzoyl- scaffold possesses two highly versatile functional groups: the nitrile and the benzoyl ketone. This dual functionality allows for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives through selective reactions at either site.

Transformations of the Nitrile Functional Group

The nitrile (cyano) group is one of the most useful functionalities in organic synthesis due to its ability to be converted into a variety of other groups. openstax.orgresearchgate.net It can act as a precursor to amines, carboxylic acids, amides, and ketones.

Hydrolysis: Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. The reaction proceeds through an amide intermediate, which can sometimes be isolated by using milder conditions. uni.lu Biocatalytic methods using enzymes like nitrilases or nitrile hydratases offer a highly chemoselective and environmentally friendly alternative, allowing for hydrolysis under neutral pH and ambient temperature without affecting other sensitive functional groups in the molecule. nsf.gov

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). uni.lu This transformation is fundamental for introducing a basic amino group, which is a common pharmacophore.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. uni.lu This allows for the direct conversion of the nitrile group into a new carbonyl moiety, significantly altering the molecular structure.

Transformation Reagents and Conditions Product Functional Group
Full Hydrolysis H₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)
Partial Hydrolysis Mild H₂O₂, base; or Nitrile HydrataseAmide (-CONH₂)
Reduction 1. LiAlH₄, ether; 2. H₂OPrimary Amine (-CH₂NH₂)
Ketone Synthesis 1. R-MgX or R-Li; 2. H₃O⁺Ketone (-C(=O)R)

Reactions of the Benzoyl Moiety

The benzoyl group contains a ketone carbonyl, which is a site of electrophilicity and can undergo a wide array of nucleophilic addition reactions. These reactions provide a route to modify the central part of the molecule, for instance, by creating new stereocenters or extending the carbon skeleton.

Reduction: The ketone can be selectively reduced to a secondary alcohol (a benzhydrol derivative) using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts the planar carbonyl into a chiral center.

Nucleophilic Addition: Carbon nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon to form a tertiary alcohol after an acidic workup. This is a powerful method for creating new carbon-carbon bonds.

Wittig Reaction: The Wittig reaction, using a phosphorus ylide (a Wittig reagent), can convert the carbonyl group into an alkene (C=CR₂). This allows for the replacement of the oxygen atom with a carbon-based substituent.

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines (Schiff bases). Similarly, reactions with hydroxylamine or hydrazines can yield oximes and hydrazones, respectively. These reactions are often reversible and pH-dependent.

Reaction Type Reagents Resulting Structure at Benzoyl Position
Reduction NaBH₄ or LiAlH₄Secondary Alcohol (-CH(OH)-)
Grignard Reaction 1. R-MgX; 2. H₃O⁺Tertiary Alcohol (-C(OH)R-)
Wittig Reaction Ph₃P=CR₂Alkene (-C(=CR₂)-)
Reductive Amination RNH₂, NaBH₃CNSecondary Amine (-CH(NHR)-)
Imine Formation RNH₂, acid catalystImine (-C(=NR)-)

Synthesis of Substituted Valeronitrile and Benzonitrile Derivatives

The synthesis of analogues of Valeronitrile, 4-benzoyl- can be achieved by either building the molecule from already substituted precursors or by performing functionalization reactions on the parent skeleton.

Synthesis from Substituted Precursors: One of the most direct methods is to start with a substituted benzyl cyanide. A wide variety of these precursors are commercially available or can be synthesized. For example, a patent for the synthesis of Verapamil analogues describes the alkylation of various substituted benzyl cyanides with alkyl halides to create complex valeronitrile derivatives. researchgate.net Similarly, substituted benzonitriles can be prepared through methods like the ammoxidation of corresponding alkylbenzenes, which is an industrial process for converting toluenes and xylenes (B1142099) into their respective nitriles. nih.gov Modern cross-coupling reactions also provide access to complex derivatives; for instance, 4-iodobenzonitrile (B145841) can be used in Suzuki coupling reactions to attach various aryl or vinyl groups at the 4-position of the benzonitrile ring. nih.gov

Derivatization of the Aromatic Ring: The benzoyl moiety contains two aromatic rings that can potentially undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The regioselectivity of these reactions would be directed by the existing substituents. The benzoyl group is a deactivating, meta-directing group, while the valeronitrile-substituted ring would have its substitution pattern influenced by the alkylnitrile chain. Such modifications allow for the introduction of a wide range of electronic and steric diversity.

Synthetic Strategy Methodology Example
Alkylation of Precursors C-alkylation of a substituted benzyl cyanide with an appropriate alkyl halide.Reacting 4-chlorobenzyl cyanide with 1-bromo-2-methylpropane (B43306) to introduce substituents on both the ring and the alkyl chain. researchgate.net
Cross-Coupling Reactions Palladium-catalyzed coupling of a halogenated benzonitrile with a boronic acid.Suzuki coupling of 4-iodobenzonitrile with phenylboronic acid to yield 4-cyano-1,1'-biphenyl. nih.gov
Ammoxidation Catalytic gas-phase reaction of a substituted toluene with ammonia and oxygen.Conversion of 4-chlorotoluene (B122035) to 4-chlorobenzonitrile. nih.gov
Electrophilic Substitution Reaction of the benzoyl ring with an electrophile like HNO₃/H₂SO₄.Nitration of the unsubstituted phenyl ring of the benzoyl group, primarily at the meta position.

Reaction Mechanisms and Kinetic Investigations of Valeronitrile, 4 Benzoyl Transformations

Mechanistic Pathways in Valeronitrile (B87234), 4-benzoyl- Synthesis

The synthesis of γ-ketonitriles can be achieved through several mechanistic pathways. One notable method is the visible-light-induced photocatalytic intermolecular Stetter reaction. In this approach, aromatic aldehydes and acrylonitrile (B1666552) can be used to produce various γ-ketonitriles. researchgate.net

A plausible mechanism for this transformation involves the use of a copper-based photocatalyst (Cu@g-C3N4) in water. researchgate.net The reaction is initiated by the visible-light-induced excitation of the photocatalyst. The excited catalyst then facilitates the generation of an acyl radical from the aromatic aldehyde. This radical species subsequently adds to acrylonitrile in a conjugate addition fashion. The resulting radical intermediate is then converted to the final γ-ketonitrile product, and the photocatalyst is regenerated. This process is considered a green and efficient alternative to traditional methods for synthesizing γ-ketonitriles. researchgate.net

Another general strategy for the synthesis of γ-ketonitriles involves a four-step process starting from a variety of aldehydes. researchgate.netgeorgiasouthern.edu While the specifics of the mechanism were not detailed, this multi-step approach highlights the synthetic accessibility of this class of compounds.

Radical Cascade and Radical-Polar Crossover Mechanisms

Radical cascade reactions are powerful tools in organic synthesis for the construction of complex molecules. rsc.orgnottingham.ac.uk The cyano group, present in nitriles, can function as a radical acceptor in these cascade reactions, which allows for the formation of various carbocycles and heterocycles. rsc.orgdeepdyve.com In the context of γ-ketonitrile synthesis, a radical cascade could be initiated by the formation of an acyl radical, which then adds to an appropriate acceptor.

Radical-polar crossover (RPC) reactions represent a hybrid of radical and polar reaction steps within a single transformation. thieme-connect.dersc.orgcore.ac.uk These reactions typically involve a single-electron transfer (SET) event that converts a radical intermediate into a polar one (either an anion or a cation), or vice versa. core.ac.uk This allows for subsequent transformations that are characteristic of the newly formed polar intermediate. core.ac.uk For instance, a radical addition to an alkene could be followed by an SET process to generate a carbocation, which is then trapped by a nucleophile. nih.gov An electrochemical approach has been demonstrated for the synthesis of 1,4-keto carboxylates, where a radical intermediate undergoes an anodic polar crossover to form a carbocation that is stabilized by anchimeric assistance. nih.gov

Elucidation of Catalytic Cycles in Metal-Mediated Reactions

Transition metal catalysis is widely employed in the synthesis of nitrogen-containing compounds and in C-H functionalization. rsc.orgnih.gov While a specific catalytic cycle for the metal-mediated synthesis of Valeronitrile, 4-benzoyl- is not provided in the search results, general principles of related reactions can be considered. For instance, manganese-catalyzed [3+2] cyclization reactions involving ketones and isocyanates proceed through an inert C-H activation mechanism. nih.gov Similarly, iron-catalyzed cyclization of ketoxime carboxylates involves the cleavage of an N-O bond facilitated by the iron catalyst. nih.gov

In the context of forming γ-ketonitriles, a plausible metal-mediated catalytic cycle could involve the following key steps:

Oxidative Addition: The metal catalyst activates a substrate, for example, through C-H activation of a ketone.

Coordination/Insertion: The nitrile-containing reactant coordinates to the metal center, followed by insertion into a metal-carbon bond.

Reductive Elimination: The final product is released from the metal center, regenerating the active catalyst.

A study on titanium(III)-catalyzed ketone-nitrile coupling reactions provides insights into the complexity of such catalytic systems, where byproducts can act as catalysts for certain steps, leading to a hidden autocatalytic cycle. acs.org

Recent advances in the C(sp3)-H bond oxidative functionalization of alkyl nitriles initiated by free radicals have also been reviewed. acs.org In these reactions, a transition metal and a peroxide can facilitate the generation of a tertiary carbocation from a cyanoalkyl radical, which is then trapped by water to form a γ-hydroxy alkyl nitrile. acs.org This intermediate can then undergo intramolecular cyclization and hydrolysis to yield a lactone. acs.org

Catalyst SystemReactantsProposed Key StepsRef.
Cu@g-C3N4Aromatic aldehydes, AcrylonitrilePhotocatalytic generation of acyl radical, conjugate addition, catalyst regeneration researchgate.net
Titanium(III)Ketone, NitrileFormation of catalyst and substrate reservoirs, hidden autocatalysis by byproducts acs.org
ManganeseKetones, IsocyanatesInert C-H activation nih.gov
IronKetoxime carboxylatesN-O bond cleavage nih.gov

Kinetic Studies of Key Reaction Steps and Initiator Decomposition

Kinetic analysis is crucial for understanding reaction mechanisms, including the identification of rate-determining steps and the influence of various reaction components. A kinetic study of the titanium(III)-catalyzed ketone-nitrile coupling reaction revealed that the formation of catalyst and substrate reservoirs plays a significant role. acs.org The study also demonstrated that byproducts such as ZnCl2 and Et3N can influence the reaction rate, with ZnCl2 acting as a catalyst for the product release step, leading to a change in the rate-determining step over the course of the reaction. acs.org

While specific kinetic data for the synthesis of Valeronitrile, 4-benzoyl- is unavailable, general kinetic parameters for the cyclization of nitrile groups have been reported in the literature to be in the range of 100-150 kJ/mol. researchgate.net Discrepancies in these values are often attributed to the effect of different monomers. researchgate.net

ReactionMethod of StudyKey FindingsRef.
Titanium(III)-catalyzed ketone-nitrile couplingKinetic analysisFormation of catalyst and substrate reservoirs, hidden autocatalysis by ZnCl2, change in rate-determining step acs.org
Nitrile cyclizationNot specifiedActivation energy in the range of 100-150 kJ/mol researchgate.net

Spectroscopic Characterization and Structural Elucidation Methodologies

Vibrational Spectroscopy Applications for Nitrile and Benzoyl Functional Groups

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific molecular motions, such as stretching and bending of chemical bonds. These techniques are particularly powerful for identifying characteristic functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a fundamental tool for identifying functional groups within a molecule. In 4-benzoylvaleronitrile, the key vibrational modes are associated with the carbonyl (C=O) of the benzoyl group and the nitrile (C≡N) group.

The benzoyl group presents several characteristic absorption bands. The most prominent is the strong C=O stretching vibration, which for aromatic ketones typically appears in the range of 1680-1700 cm⁻¹ oregonstate.edu. The conjugation of the carbonyl group with the phenyl ring lowers the frequency compared to saturated aliphatic ketones (which appear around 1715 cm⁻¹) oregonstate.edufiveable.me. Additionally, the aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring typically give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.

The aliphatic portion of the molecule, the valeronitrile (B87234) chain, will exhibit C-H stretching vibrations for its methylene (B1212753) (-CH₂-) and methine (-CH-) groups in the 2850-3000 cm⁻¹ range. The nitrile group itself has a very distinct and diagnostically useful absorption, which is discussed in detail in section 4.1.3.

Interactive Data Table: Expected FT-IR Peaks for 4-Benzoylvaleronitrile

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100-3000C-H StretchAromatic (Benzoyl)Medium to Weak
3000-2850C-H StretchAliphatic (Valeronitrile)Medium
2260-2240C≡N StretchNitrileMedium, Sharp
1700-1680C=O StretchAromatic Ketone (Benzoyl)Strong
1600-1450C=C StretchAromatic Ring (Benzoyl)Medium to Weak (multiple bands)
1470-1430C-H BendAliphatic (CH₂)Medium

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. This often results in different relative intensities for various vibrational modes.

For 4-benzoylvaleronitrile, the C≡N triple bond, being highly polarizable, is expected to produce a strong and sharp signal in the Raman spectrum, typically in the same 2240-2260 cm⁻¹ region as in the FT-IR spectrum. The symmetric vibrations of the benzene ring, particularly the "ring breathing" mode around 1000 cm⁻¹, are often strong in Raman spectra. The C=O stretch of the benzoyl group will also be visible, though it is typically less intense in Raman than in FT-IR spectra. The aromatic C-H and aliphatic C-H stretching vibrations will also be present in the Raman spectrum.

Analysis of Nitrile Stretching Vibrations

The nitrile (C≡N) stretching vibration is one of the most characteristic and easily identifiable peaks in vibrational spectroscopy. It appears in a region of the spectrum (around 2250 cm⁻¹) where few other functional groups absorb spectroscopyonline.comlibretexts.org.

For saturated aliphatic nitriles, the C≡N stretching peak is typically found in the range of 2260-2240 cm⁻¹ spectroscopyonline.com. The intensity of this peak is generally medium in FT-IR spectra but can be quite strong in Raman spectra due to the high polarizability of the triple bond. The position and intensity of the nitrile absorption are sensitive to the electronic environment. In 4-benzoylvaleronitrile, the nitrile group is part of a saturated alkyl chain and is not directly conjugated with the benzoyl group's pi-system. Therefore, its stretching frequency is expected to fall within the typical range for saturated nitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

NMR spectroscopy is the most powerful technique for determining the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin coupling, and integration of signals, the precise connectivity of atoms can be established.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 4-benzoylvaleronitrile is predicted to show distinct signals for each unique proton environment. The protons on the aromatic ring of the benzoyl group will appear in the downfield region, typically between 7.4 and 8.0 ppm. Due to the electron-withdrawing effect of the carbonyl group, the ortho-protons are expected to be the most deshielded.

The protons on the aliphatic chain will appear further upfield. The proton at the C4 position (the methine proton, -CH-) is adjacent to the carbonyl group and is therefore expected to be deshielded, likely appearing in the 2.5-3.0 ppm range. The methylene protons (-CH₂-) at C2 and C3 will have distinct chemical shifts and will show splitting patterns based on their coupling to adjacent protons. The protons at C2, being adjacent to the electron-withdrawing nitrile group, will be deshielded relative to the protons at C3.

Interactive Data Table: Predicted ¹H NMR Data for 4-Benzoylvaleronitrile

Proton LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-orthoAromatic (adjacent to C=O)~7.9-8.1Doublet (d)
H-metaAromatic~7.4-7.6Triplet (t)
H-paraAromatic~7.5-7.7Triplet (t)
H4-CH(C=O)-~2.8-3.2Multiplet (m)
H3-CH₂-CH(C=O)-~1.9-2.2Multiplet (m)
H2-CH₂-C≡N~2.3-2.6Triplet (t)
H5-CH₃~1.2-1.4Doublet (d)

¹³C NMR Chemical Shift and Spin-Spin Coupling Constant Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In 4-benzoylvaleronitrile, the carbonyl carbon of the benzoyl group is expected to be the most downfield signal, typically appearing in the 190-200 ppm range, which is characteristic for ketones fiveable.melibretexts.org.

The carbon atom of the nitrile group (C1) is also characteristic, with a chemical shift expected in the 115-125 ppm range libretexts.org. The aromatic carbons of the benzoyl ring will appear in the typical aromatic region of 125-140 ppm. The quaternary carbon to which the carbonyl group is attached will be distinct from the protonated aromatic carbons. The aliphatic carbons (C2, C3, C4, and C5) will appear in the upfield region of the spectrum. The carbon atom at C4, being directly attached to the carbonyl group, will be the most deshielded among the aliphatic carbons.

Spin-spin coupling between adjacent carbon atoms (¹³C-¹³C coupling) is not typically observed in standard ¹³C NMR spectra due to the low natural abundance of the ¹³C isotope. However, coupling between carbon and attached protons (¹³C-¹H coupling) provides valuable structural information and can be studied using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups.

Interactive Data Table: Predicted ¹³C NMR Data for 4-Benzoylvaleronitrile

Carbon LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)
C=OCarbonyl~198-202
C-ipsoAromatic (attached to C=O)~135-138
C-orthoAromatic~128-130
C-metaAromatic~128-130
C-paraAromatic~132-135
C1Nitrile (-C≡N)~118-122
C4-CH(C=O)-~40-45
C3-CH₂-~28-32
C2-CH₂-C≡N~15-20
C5-CH₃~18-22

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of "Valeronitrile, 4-benzoyl-" through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation of "Valeronitrile, 4-benzoyl-" is predicted to be directed by its key functional groups: the benzoyl group and the nitrile-containing alkyl chain.

The molecular ion peak would confirm the compound's molecular weight. The fragmentation pathways are expected to involve characteristic cleavages, primarily alpha-cleavage adjacent to the carbonyl group, which is a common fragmentation pattern for ketones. youtube.comyoutube.com This process would involve the breaking of the bond between the carbonyl carbon and the adjacent carbon of the valeronitrile chain, or the bond between the carbonyl carbon and the phenyl ring.

Cleavage of the bond between the carbonyl group and the phenyl ring would result in the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is a very common and stable fragment for benzoyl-containing compounds. The corresponding loss would be the 4-cyanobutyl radical.

Alternatively, alpha-cleavage on the other side of the carbonyl group would lead to the loss of the phenyl radical (C₆H₅•) and the formation of an acylium ion containing the valeronitrile moiety.

Further fragmentation of the valeronitrile chain is also anticipated. Cleavage of the alkyl chain can occur at various points, leading to a series of fragment ions. The presence of the nitrile group influences the fragmentation, and ions containing the cyano group may be observed. For instance, cleavage beta to the nitrile group could occur.

Another potential fragmentation pathway for ketones with sufficiently long alkyl chains is the McLafferty rearrangement. openstax.org This involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, resulting in the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation. For "Valeronitrile, 4-benzoyl-", this would involve the hydrogen on the third carbon of the valeronitrile chain.

The predicted major fragmentation patterns are summarized in the table below. It is important to note that this is a theoretical fragmentation pattern based on established principles, as specific experimental mass spectral data for "Valeronitrile, 4-benzoyl-" is not widely available in the cited literature.

m/zProposed Fragment StructureDescription of Loss from Molecular Ion
187[C₁₂H₁₃NO]⁺Molecular Ion (M•+)
105[C₆H₅CO]⁺Loss of 4-cyanobutyl radical (•C₄H₈CN)
77[C₆H₅]⁺Loss of 4-cyanobutanoyl radical (•COC₄H₈CN)
120[C₈H₈O]⁺McLafferty rearrangement with loss of prop-1-ene-1,3-diyl dicyanide (C₃H₃N)

Advanced Spectroscopic Techniques in Structural Elucidation

For an unambiguous structural confirmation of "Valeronitrile, 4-benzoyl-", a suite of advanced spectroscopic techniques is indispensable. These methods provide detailed insights into the molecular connectivity and three-dimensional arrangement of atoms.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, 2D NMR techniques are crucial for establishing the complete bonding framework. youtube.comlibretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For "Valeronitrile, 4-benzoyl-", COSY would be instrumental in tracing the connectivity of the protons within the valeronitrile chain and identifying the coupling patterns of the protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule. youtube.com

Together, these advanced spectroscopic methods offer a powerful and comprehensive approach to the complete and unambiguous structural characterization of "Valeronitrile, 4-benzoyl-".

Applications and Emerging Research Directions in Organic Synthesis

Role as a Key Building Block in the Construction of Complex Organic Molecules

Valeronitrile (B87234), 4-benzoyl- possesses a unique bifunctional structure, incorporating both a nitrile and a ketone group. This duality makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic molecules which are significant scaffolds in medicinal chemistry. The nitrile group can participate in various chemical transformations, including hydrolysis, reduction to amines, and cycloaddition reactions. The benzoyl moiety, containing a carbonyl group, is amenable to reactions such as nucleophilic additions, reductions, and condensations.

The presence of both functionalities allows for sequential or one-pot multicomponent reactions to construct diverse molecular architectures. For instance, nitrile-containing compounds are well-established precursors for the synthesis of nitrogen-containing heterocycles. While specific research on Valeronitrile, 4-benzoyl- in this context is not extensively documented, analogous benzonitrile (B105546) derivatives are known to be important starting materials for synthesizing various heterocyclic molecules rsc.org. The reactivity of the ketone and nitrile groups can be selectively targeted to build complex structures, potentially leading to the synthesis of novel pharmaceutical and agrochemical compounds. For example, similar structures are utilized in the synthesis of substituted benzofuran (B130515) derivatives, which are known for their diverse biological activities uc.ptnih.govmdpi.com. The strategic positioning of the keto and nitrile groups in Valeronitrile, 4-benzoyl- offers the potential for intramolecular cyclizations, leading to the formation of various ring systems.

Applications of Valeronitrile Derivatives in Polymer Chemistry (e.g., as Initiator Precursors)

While direct applications of Valeronitrile, 4-benzoyl- in polymer chemistry are not widely reported, its structural motifs suggest potential uses, particularly as a precursor for photoinitiators. The benzoyl group is a core component of many benzophenone-type photoinitiators, which are widely used in UV-curable coatings and inks researchgate.netnih.gov. Upon UV irradiation, benzophenone (B1666685) and its derivatives can abstract a hydrogen atom from a synergist molecule to generate free radicals, which then initiate polymerization.

Derivatives of Valeronitrile, 4-benzoyl- could potentially be synthesized to incorporate functionalities that enhance their performance as photoinitiators. For example, modification of the valeronitrile chain could improve solubility in various monomer systems or introduce additional reactive sites. The nitrile group itself, or its derivatives, might influence the electronic properties of the benzophenone moiety, potentially tuning its absorption characteristics and initiation efficiency.

Furthermore, the nitrile functionality is a common component in certain classes of polymers, such as polyacrylonitrile. While Valeronitrile, 4-benzoyl- is not a conventional monomer, its derivatives could potentially be explored as specialty monomers or chain transfer agents in controlled radical polymerization processes to introduce specific functionalities into polymer chains.

Development of Green Chemistry Methodologies for Valeronitrile, 4-benzoyl- Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve efficiency. The synthesis of Valeronitrile, 4-benzoyl- can be approached through several green methodologies.

Atom economy is a central concept in green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. Synthetic routes to Valeronitrile, 4-benzoyl- that proceed via addition or condensation reactions with minimal or no byproducts would have a high atom economy. Catalytic processes are particularly desirable as they can reduce the need for stoichiometric reagents that contribute to waste streams.

Traditional organic synthesis often relies on volatile and hazardous organic solvents. The development of solvent-free reaction conditions or the use of environmentally benign solvents like water can significantly improve the green profile of a synthesis. Microwave-assisted organic synthesis (MAOS) is a powerful technique that can accelerate reaction rates, often under solvent-free conditions anton-paar.comnih.govasianpubs.orgmdpi.commdpi.com. The synthesis of nitrile-containing compounds and related heterocycles has been successfully demonstrated using microwave irradiation, suggesting its applicability to the synthesis of Valeronitrile, 4-benzoyl- asianpubs.org.

Flow chemistry is another green technology that offers advantages in terms of safety, scalability, and control over reaction parameters. Continuous flow reactors can enable reactions to be performed at high temperatures and pressures safely, often with reduced reaction times and improved yields uc.ptnih.govscielo.breuropa.eu. The synthesis of active pharmaceutical ingredients and other complex molecules has been demonstrated using flow chemistry, indicating its potential for the efficient and sustainable production of Valeronitrile, 4-benzoyl- and its derivatives nih.govscielo.br. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods mdpi.comnih.govnih.govacib.atresearchgate.net. Enzymes can operate under mild conditions in aqueous media, potentially offering a green route to key intermediates or to Valeronitrile, 4-benzoyl- itself.

Emerging Research Areas and Unexplored Chemical Transformations

The unique combination of a ketone and a nitrile group in Valeronitrile, 4-benzoyl- opens up avenues for exploring novel chemical transformations. While specific research on this compound is limited, its structure suggests several intriguing possibilities.

One area of interest could be the exploration of tandem or domino reactions that simultaneously transform both the ketone and nitrile functionalities. Such reactions could lead to the rapid construction of complex polycyclic systems in a single synthetic operation. Another emerging area is the use of photoredox catalysis to enable novel bond formations. The benzoyl moiety in Valeronitrile, 4-benzoyl- could potentially act as a photosensitizer or participate in photocatalytic cycles, leading to unexplored reactivity patterns.

Furthermore, the development of catalytic methods for the selective functionalization of the aliphatic chain of Valeronitrile, 4-benzoyl- would provide access to a wide range of new derivatives with potentially interesting biological or material properties. Cross-coupling reactions, for instance, could be employed to introduce various substituents at specific positions nih.govrsc.orgnih.govdtu.dk.

Potential for Novel Material Development through Chemical Modification

The chemical modification of Valeronitrile, 4-benzoyl- offers significant potential for the development of novel materials with tailored properties. The benzoyl and nitrile groups serve as versatile handles for introducing a variety of functional moieties.

For instance, the introduction of photoresponsive groups, such as azobenzenes, could lead to the development of materials that change their properties upon exposure to light researchgate.netrsc.orgnih.govmdpi.com. Such materials could find applications in areas like optical data storage, smart coatings, and drug delivery systems.

Additionally, the nitrile group can be a precursor to conjugated systems. Through appropriate chemical transformations, derivatives of Valeronitrile, 4-benzoyl- could be used to synthesize monomers for conductive polymers nih.govmdpi.commdpi.comnih.govresearchgate.net. These materials are of interest for applications in organic electronics, such as sensors, displays, and solar cells. The combination of the benzoyl moiety, which can impart desirable thermal and mechanical properties, with a conductive polymer backbone could lead to new functional materials with a unique set of characteristics.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 4-benzoyl-valeronitrile in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including chemical-resistant gloves, goggles, and lab coats. Conduct experiments in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry, well-ventilated area away from ignition sources. In case of spills, use inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .
  • Key Data :

  • Flash point: 40°C (flammable liquid, Category 3) .
  • Oral LD₅₀ (mouse): 191 mg/kg .

Q. What spectroscopic techniques are recommended for confirming the structural identity of 4-benzoyl-valeronitrile?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, infrared (IR) spectroscopy to identify nitrile (C≡N) and benzoyl (C=O) functional groups, and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with NIST Chemistry WebBook entries for nitriles .

Q. How should researchers design a reproducible synthesis protocol for 4-benzoyl-valeronitrile?

  • Methodological Answer : Document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., column chromatography or distillation). Include characterization data (melting point, NMR, IR) for at least one representative compound in the main manuscript, with additional data in supplementary materials. For novel derivatives, provide elemental analysis or high-resolution mass spectrometry (HRMS) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of 4-benzoyl-valeronitrile?

  • Methodological Answer : Conduct systematic studies under controlled conditions (e.g., standardized purity, solvent systems). Compare results with authoritative databases like NIST and peer-reviewed literature. Use statistical tools (e.g., ANOVA) to assess variability in measurements such as boiling point or solubility. Address discrepancies by validating methods through interlaboratory collaborations .

Q. What strategies optimize the yield of 4-benzoyl-valeronitrile in multi-step syntheses?

  • Methodological Answer : Employ kinetic and thermodynamic control strategies, such as adjusting reaction temperature or using selective catalysts. Monitor intermediates via thin-layer chromatography (TLC) or in-situ IR. Optimize workup procedures to minimize losses, e.g., using liquid-liquid extraction with solvents of varying polarity .

Q. How does 4-benzoyl-valeronitrile interact with lithium salts in electrolyte systems?

  • Methodological Answer : Use Raman and NMR spectroscopy to study solvation dynamics and complexation behavior. For example, Li⁺ coordination with the nitrile group can be inferred from shifts in the C≡N stretching frequency (Raman) or changes in ⁷Li NMR chemical shifts. Develop a chemical equilibrium model to quantify binding constants .

Q. What computational methods predict the reactivity of 4-benzoyl-valeronitrile in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Simulate reaction pathways using software like Gaussian or ORCA, focusing on electrophilic attack sites (e.g., nitrile carbon or benzoyl carbonyl). Validate predictions with experimental kinetic studies .

Data Contradiction and Validation

Q. How should researchers address gaps in toxicological data for 4-benzoyl-valeronitrile?

  • Methodological Answer : Conduct acute toxicity assays (e.g., OECD Guideline 423) to determine LD₅₀ values. Perform in vitro studies (e.g., Ames test) to assess mutagenicity. Collaborate with toxicology databases to contribute findings, ensuring compliance with REACH or EPA guidelines .

Q. What experimental approaches validate the ecological impact of 4-benzoyl-valeronitrile?

  • Methodological Answer : Perform biodegradation studies (e.g., OECD 301B) to assess persistence. Use quantitative structure-activity relationship (QSAR) models to estimate bioaccumulation potential. Measure soil mobility via column leaching experiments under varying pH conditions .

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO (estimated)
Boiling Point~250–300°C (extrapolated)
Solubility in Polar SolventsLow (e.g., <1 mg/mL in water)
StabilitySensitive to strong oxidizers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.